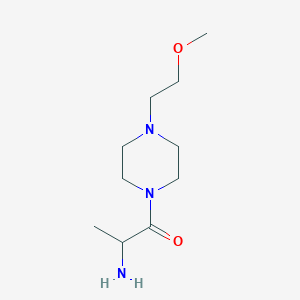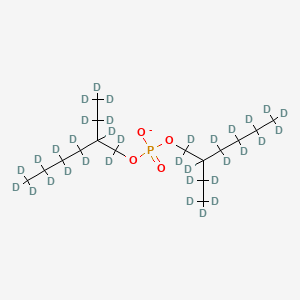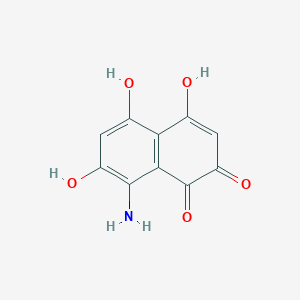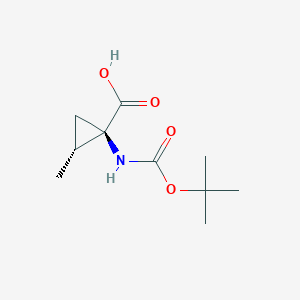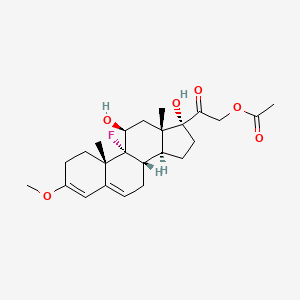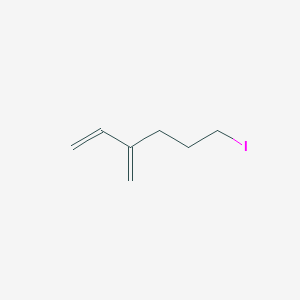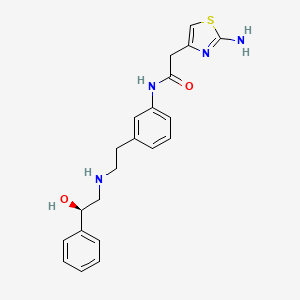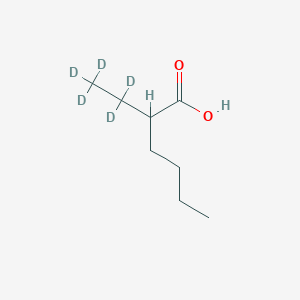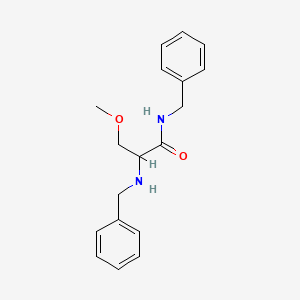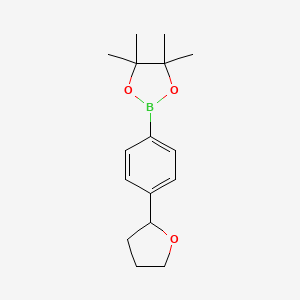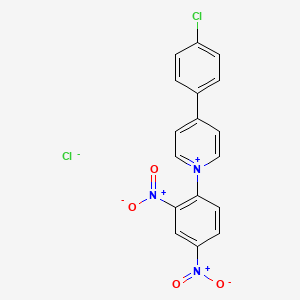
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium is a synthetic organic compound that belongs to the class of pyridinium salts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dinitrophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with pyridine under specific conditions to form the desired pyridinium salt. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain high yields and purity.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学研究应用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and potential use in drug development.
Medicine: Research may explore its potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds may include other pyridinium salts with different substituents on the phenyl rings. Examples include:
- 4-(4-Methylphenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
- 4-(4-Bromophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and potential advantages.
属性
分子式 |
C17H11Cl2N3O4 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2,4-dinitrophenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C17H11ClN3O4.ClH/c18-14-3-1-12(2-4-14)13-7-9-19(10-8-13)16-6-5-15(20(22)23)11-17(16)21(24)25;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
SCXBSRAYDYECJE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



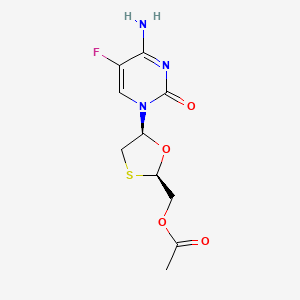
![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)
